molecular formula C9H9BrClNO2 B3177714 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide CAS No. 2089311-47-5

3-Bromo-4-chloro-5-methoxy-N-methylbenzamide

Cat. No.: B3177714
CAS No.: 2089311-47-5
M. Wt: 278.53 g/mol
InChI Key: QEKCNXSHXWKMHI-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Chemical Space and Research Significance

Benzamide and its derivatives constitute a vast and diverse chemical space that has been extensively explored in medicinal chemistry, materials science, and organic synthesis. The simple yet versatile structure of benzamide, consisting of a benzene (B151609) ring linked to a carboxamide group, allows for a wide array of substitutions on both the aromatic ring and the amide nitrogen. This structural adaptability is a key reason for its prevalence in various fields.

In medicinal chemistry, the benzamide moiety is a well-established pharmacophore found in numerous approved drugs. youtube.com These compounds exhibit a broad spectrum of biological activities, including antipsychotic, antiemetic, anti-inflammatory, and anticancer properties. youtube.comresearchgate.net The ability of the amide group to act as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets such as enzymes and receptors. researchgate.net The exploration of the benzamide chemical space continues to yield novel therapeutic agents, with ongoing research focusing on the synthesis of new derivatives with improved efficacy and selectivity. nih.govindexcopernicus.comresearchgate.net

The significance of benzamides extends beyond pharmaceuticals. They serve as crucial intermediates in the synthesis of more complex organic molecules and are utilized in the development of polymers and agrochemicals. researchgate.net The inherent stability of the amide bond, coupled with the reactivity of the aromatic ring, makes benzamides valuable building blocks for constructing elaborate molecular architectures.

Contextualizing Halogenated and Methoxy-Substituted Amides in Organic Synthesis

The introduction of halogen and methoxy (B1213986) substituents onto the benzamide scaffold profoundly influences the molecule's physicochemical properties and reactivity. Halogens such as bromine and chlorine are frequently incorporated into organic molecules to modulate their biological activity and metabolic stability. nih.govmdpi.comresearchgate.net

Halogen Substituents: The presence of bromine and chlorine atoms, as seen in 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide, can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can engage in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets. nih.govnamiki-s.co.jp From a synthetic perspective, halogenated arenes are versatile intermediates, readily participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Methoxy Substituents: The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the aromatic ring. Its presence can affect the reactivity of the ring towards electrophilic substitution and modify the acidity of nearby protons. In the context of medicinal chemistry, the methoxy group can alter a compound's metabolic profile and its interaction with target proteins.

The combination of halogen and methoxy substituents on a benzamide core creates a unique electronic and steric environment, offering fine-tuning of the molecule's properties for specific applications in drug design and organic synthesis.

Historical Development of Benzamide Synthesis Methodologies in Academia

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic chemistry. researchgate.net Historically, the most common method for preparing benzamides involved the reaction of a benzoic acid derivative, typically an acyl chloride, with an appropriate amine. libretexts.org This classical approach, while effective, often requires harsh conditions and may not be suitable for sensitive substrates.

Over the decades, significant advancements in synthetic methodology have led to the development of milder and more efficient ways to construct the amide bond. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and its analogues, became widespread in the mid-20th century, allowing for the direct reaction of carboxylic acids and amines under milder conditions. libretexts.org

More recent developments have focused on catalytic methods for amide bond formation, which are more atom-economical and environmentally benign. acs.org Boron-based reagents, for example, have been shown to effectively mediate the direct amidation of carboxylic acids. acs.org Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for synthesizing amides, often from unconventional starting materials. researchgate.net The continuous evolution of these synthetic methods has greatly expanded the accessibility of diverse substituted benzamides for research and development.

A plausible synthetic route to this compound would likely start from a correspondingly substituted benzoic acid. The formation of the N-methylamide bond can be achieved through several standard procedures, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with methylamine (B109427), or through direct coupling of the carboxylic acid with methylamine using a suitable coupling agent. youtube.comyoutube.com

Below is a table detailing the subject compound and a likely precursor:

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₉BrClNO₂278.532089311-47-5
3-Bromo-4-chloro-5-methoxybenzoic acidC₈H₆BrClO₃265.49Not available

Note: While a specific CAS number for the benzoic acid precursor was not found in the searched literature, its structure is inferred as the logical precursor to the target amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12-9(13)5-3-6(10)8(11)7(4-5)14-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKCNXSHXWKMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Methoxy N Methylbenzamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide identifies the amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two primary precursors: a carboxylic acid derivative and an amine.

This primary disconnection reveals the key synthons: an acyl cation equivalent derived from 3-bromo-4-chloro-5-methoxybenzoic acid and a methylamine (B109427) nucleophile. This approach is advantageous as it separates the synthetic challenges into two manageable parts: the construction of the complex halogenated and methoxylated benzoic acid, and the subsequent amide bond formation with the readily available methylamine .

Precursor Synthesis Strategies

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. While methylamine is a common industrial chemical, the synthesis of the trisubstituted benzoic acid requires a multi-step pathway.

A potential synthetic pathway could involve:

Bromination: Vanillic acid can undergo electrophilic bromination. The activating hydroxyl and methoxy (B1213986) groups direct the incoming electrophile to the position ortho and para to themselves. The position ortho to the hydroxyl group (C5) is sterically accessible and electronically favored, leading to 5-bromovanillic acid. Similar bromination of the related compound vanillin (B372448) is a well-established procedure. google.com

Chlorination: Introduction of the chloro group at the C2 position (which becomes C4 in the final product nomenclature) is more challenging due to the existing substitution pattern. This may be achieved through various methods, including direct chlorination under forcing conditions or, more strategically, through a Sandmeyer reaction involving an amino-substituted intermediate.

Hydroxyl to Methoxy Conversion: The phenolic hydroxyl group must be converted to a methoxy ether. This is typically achieved after the halogenation steps to avoid unwanted side reactions.

Carboxylic Acid Moiety: The carboxylic acid group is present in the starting material and is carried through the synthetic sequence, although it may be protected as an ester (e.g., methyl ester) during certain steps to prevent interference with reagents.

An alternative approach could start from a different commercially available substituted benzoic acid, followed by sequential halogenation and methoxylation steps. For instance, methods for the synthesis of related compounds like 3-bromo-4-fluoro-benzoic acid and 2-bromo-5-methoxybenzoic acid often involve the bromination of a suitable benzoic acid precursor. google.com

Methylamine (CH₃NH₂) is the simplest primary amine and a crucial precursor for the final amide formation step. It is a colorless gas with a strong odor similar to fish. wikipedia.org

Industrially, methylamine is produced on a large scale via the reaction of ammonia (B1221849) with methanol (B129727) in the presence of an aluminosilicate (B74896) catalyst. wikipedia.orggoogle.com This reaction is typically carried out in the gas phase at elevated temperatures and pressures. chemengproj.irgoogle.com The process co-produces dimethylamine (B145610) and trimethylamine, and the ratio of these products can be controlled by adjusting the reaction kinetics and the ratio of reactants. wikipedia.orgchemengproj.ir

For laboratory-scale synthesis, methylamine hydrochloride can be prepared by methods such as the treatment of formaldehyde (B43269) with ammonium (B1175870) chloride or the reduction of nitromethane. wikipedia.org The free amine is then liberated by the addition of a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.org Due to its widespread availability as a solution in water, methanol, or THF, it is typically purchased rather than synthesized in a laboratory setting. wikipedia.org

The introduction of the C5-methoxy group onto the benzoic acid precursor is a critical transformation. A common and effective method for this conversion, assuming a phenolic precursor like 5-bromo-4-hydroxy-benzoic acid derivative, is the Williamson ether synthesis. francis-press.commasterorganicchemistry.com

This reaction involves the deprotonation of the phenol's hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. francis-press.com This intermediate then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the methoxy ether. masterorganicchemistry.comgoogle.com The choice of a polar aprotic solvent like DMF or acetone (B3395972) can facilitate this reaction. francis-press.com

While the Williamson synthesis is highly effective, the synthesis of sterically hindered ethers can sometimes be challenging due to steric hindrance slowing the SN2 reaction. acs.orgnih.govnih.gov However, for a phenolic substrate, this method is generally robust. Patents describing the synthesis of related substituted methoxybenzoates frequently employ reagents like dimethyl sulfate with a base such as potassium hydroxide in an aqueous or alcoholic medium. google.com

Amide Bond Formation Approaches for N-Methylbenzamides

The final key step in the synthesis is the formation of the amide bond between the carboxylic acid precursor and methylamine. While direct reaction is possible, it requires harsh conditions; therefore, activation of the carboxylic acid is the preferred method. libretexts.org

One of the most reliable and widely used methods for amide synthesis is the coupling of an amine with an acyl chloride. libretexts.orgsci-hub.se This two-step process involves first converting the carboxylic acid into a more reactive acid chloride, followed by reaction with the amine. sci-hub.se

Step 1: Formation of the Acid Chloride 3-bromo-4-chloro-5-methoxybenzoic acid is converted to its corresponding acid chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. sci-hub.se Thionyl chloride is often used due to its affordability and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. rsc.org The reaction is typically performed in an inert solvent.

Step 2: Reaction with Methylamine The crude or purified 3-bromo-4-chloro-5-methoxybenzoyl chloride is then dissolved in an aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)) and reacted with methylamine. This reaction is usually rapid and exothermic. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture. researchgate.net The purpose of this base is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the amide product. researchgate.net One-pot procedures where the acid is treated with thionyl chloride and then the amine without isolation of the acid chloride intermediate have also been developed, offering an efficient pathway to the final amide. rsc.orgresearchgate.net

Interactive Data Table: Reagents in Acid Chloride Coupling

ReagentChemical FormulaRole in Synthesis
3-bromo-4-chloro-5-methoxybenzoic acidC₈H₆BrClO₃Carboxylic acid precursor
Thionyl ChlorideSOCl₂Chlorinating agent (activates carboxylic acid)
Oxalyl Chloride(COCl)₂Alternative chlorinating agent
MethylamineCH₃NH₂Amine nucleophile
Triethylamine(C₂H₅)₃NNon-nucleophilic base (HCl scavenger)
Dichloromethane (DCM)CH₂Cl₂Inert reaction solvent

C-H Activation Strategies in Benzamide (B126) Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like aryl halides. thieme-connect.com In the context of benzamide synthesis, transition-metal catalysis, particularly with palladium, has been pivotal. thieme-connect.comresearchgate.net

Palladium catalysts can facilitate the reaction between arenes and isocyanides through a C-H bond activation mechanism. This approach directly converts readily available benzene (B151609) derivatives into valuable benzamides. thieme-connect.com The process circumvents the need for aryl halides or pseudohalides, making it an attractive method from both economic and environmental standpoints. thieme-connect.com Research has demonstrated that palladium(II) catalysts, in the absence of a directing group, can chemoselectively activate sp2 C-H bonds over sp3 C-H bonds. thieme-connect.com

Various transition metals have been employed to catalyze C-H activation for constructing complex molecules:

Palladium: Widely used for C-H functionalization, often in conjunction with a directing group to ensure regioselectivity. rsc.org

Rhodium: Rhodium(III) catalysts have been shown to be effective in the oxidative coupling of benzamides with acrylates to produce isoindolinone derivatives. oup.com

Rhenium: Rhenium-catalyzed [4+1] annulation of benzamides and aldehydes provides an efficient route to phthalide (B148349) derivatives via C-H activation, showcasing a reaction pattern distinct from other transition metals. acs.org

These strategies highlight the potential for building the core benzamide structure or modifying it through direct C-H functionalization, offering a streamlined path to complex substituted molecules.

Catalyst-Mediated Amidation Reactions

Catalytic methods for forming the amide bond itself represent a significant advancement over classical techniques that rely on stoichiometric activating agents. Traditional methods often generate substantial waste, whereas catalytic approaches offer a greener, more efficient alternative. diva-portal.org

Several classes of catalysts are effective for direct amidation reactions between carboxylic acids and amines:

Group (IV) Metal Catalysts: Complexes of titanium, zirconium, and hafnium have been developed for the direct synthesis of amides from non-activated carboxylic acids and amines. These reactions proceed under mild conditions, producing water as the only byproduct, which aligns with the principles of green chemistry. diva-portal.org

Lewis Acid Catalysts: Heterogeneous Lewis acid catalysts, such as Nb2O5 and Fe-montmorillonite, have demonstrated high activity in direct amidation. researchgate.net These solid catalysts are base-tolerant, reusable, and applicable to a range of substrates, including challenging ones like anilines. researchgate.net

Boron-Based Catalysts: Boric acid and various boronic acids are effective and widely used catalysts for amidation. They are particularly efficient when combined with azeotropic water removal. While simple boric acid may have limitations with less reactive substrates, more complex boronic acid systems have been developed to increase reaction rates and broaden substrate scope.

Below is a table summarizing various catalytic systems for amidation.

Catalyst TypeExample CatalystKey FeaturesTypical Substrates
Group (IV) MetalsZrCl₄, TiCl₄Mild conditions, water is the only byproduct. diva-portal.orgNon-activated carboxylic acids and amines. diva-portal.org
Heterogeneous Lewis AcidsNb₂O₅, Fe-montmorilloniteReusable, base-tolerant, applicable to challenging substrates. researchgate.netEsters, carboxylic anhydrides, benzamides (transamidation). researchgate.net
Boron-Based CatalystsBoric Acid, Phenylboronic AcidEfficient with water removal, cost-effective. Carboxylic acids and amines.

Solvent-Free Amidation Techniques

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as solvents contribute significantly to chemical waste. Solvent-free amidation techniques offer substantial environmental, economic, and experimental advantages. bohrium.com

Several approaches to solvent-free amidation have been developed:

Carbodiimide-Mediated Synthesis: The condensation of carboxylic acids and amines can be achieved without a solvent using carbodiimides as coupling agents. This method allows for fast, high-yield reactions at room temperature or with conventional heating, often requiring only a catalytic amount of an additive like DMAP. bohrium.com

Boric Acid Catalysis: A simple and environmentally friendly solvent-free method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. scispace.com The process typically involves triturating the reactants and then directly heating the mixture, leading to rapid amide formation in good yields. scispace.com

Base-Mediated Direct Amidation: Unactivated esters can be directly converted to amides under solvent-free and transition-metal-free conditions using a strong base like sodium tert-butoxide (NaOtBu). This approach provides amides in good to excellent yields at room temperature and often allows for a simple workup procedure that avoids organic solvents and chromatography. rsc.org This method has been successfully applied to the synthesis of valuable molecules, demonstrating its potential for industrial applications. rsc.org

Regioselective Functionalization Techniques for Benzene Ring Substitution

Achieving the specific 3-bromo, 4-chloro, 5-methoxy substitution pattern on the N-methylbenzamide ring requires precise control over the regioselectivity of electrophilic aromatic substitution and other functionalization reactions.

Directed Ortho-Metalation (DOM) Strategies in Halogenated Benzamides

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgunblog.fr The amide group (-CONR₂) is one of the most powerful DMGs. nih.gov

For a substrate that already contains halogen and methoxy substituents, the outcome of a DoM reaction depends on the relative "power" of the existing groups to direct lithiation and potential side reactions. The established hierarchy of DMGs is crucial for predicting regioselectivity. nih.govresearchgate.net In the case of a halogenated benzamide, the amide group would strongly direct lithiation to one of its ortho positions.

However, a significant challenge arises with bromo-substituted arenes. The reaction of an organolithium reagent with an aryl bromide can lead to a competitive and often faster lithium-halogen exchange reaction, where the bromine atom is swapped for a lithium atom, rather than C-H deprotonation. uwindsor.ca This process can alter the intended regiochemical outcome of the functionalization. In contrast, chlorides and fluorides are less prone to this exchange, making ortho-lithiation more favorable. uwindsor.ca Therefore, the sequence of introducing the substituents is critical when designing a synthesis that employs a DoM strategy for a molecule like this compound.

Selective Halogenation and Methoxy Introduction at Specific Positions

The introduction of halogens and a methoxy group at specific positions on the benzene ring is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

Halogenation: The direct halogenation of a benzene ring with chlorine or bromine typically requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to polarize the halogen molecule and generate a potent electrophile. studymind.co.uklibretexts.org For more activated rings, or when milder conditions are desired, reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. researchgate.netacs.org The choice of solvent can also significantly influence reactivity and selectivity; for instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation with N-halosuccinimides under mild conditions. researchgate.netacs.org

Directing Effects: The position of an incoming electrophile is directed by the existing functional groups:

Activating, Ortho-, Para-Directing Groups: The methoxy (-OCH₃) group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Deactivating, Ortho-, Para-Directing Groups: Halogens (e.g., -Cl, -Br) are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating, Meta-Directing Groups: The N-methylcarboxamide (-CONHCH₃) group is deactivating and directs incoming electrophiles to the meta position.

To synthesize this compound, a synthetic sequence must carefully consider these directing effects to install the groups in the correct locations. For example, starting with a precursor like 4-hydroxybenzonitrile, one could perform a regioselective bromination ortho to the hydroxyl group, followed by etherification to introduce the methoxy and isobutyl groups, and finally thioamidation. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of a multi-substituted compound like this compound is essential for maximizing yield, purity, and process efficiency, especially for large-scale production. This involves the systematic variation of key reaction parameters for each synthetic step.

Critical parameters that require optimization include:

Catalyst System: The choice of catalyst and its loading are paramount. For C-H activation or amidation steps, screening different transition metals or Lewis acids can reveal the most active and selective system. oup.comacs.org

Solvent: The solvent can influence reactant solubility, reaction rate, and even selectivity. Comparing different solvents or employing solvent-free conditions can dramatically impact the outcome.

Temperature and Reaction Time: These parameters are often interdependent. An optimal temperature must be found that promotes a reasonable reaction rate without leading to decomposition or side-product formation. Reaction time must be sufficient for completion but not so long as to degrade the product.

Stoichiometry of Reagents: The molar ratio of reactants, including any bases or additives, must be carefully controlled to ensure complete conversion and minimize waste. researchgate.net

The following table illustrates a hypothetical optimization study for a key bromination step in the synthesis, based on common practices in process chemistry.

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBS (1.1 eq)CH₂Cl₂251265
2NBS (1.1 eq)CH₃CN251272
3NBS (1.1 eq)HFIP25491
4Br₂ (1.1 eq) / FeBr₃ (0.1 eq)CH₂Cl₂0 to 25678
5NBS (1.1 eq)HFIP40289 (minor impurities)
6 NBS (1.05 eq) HFIP 25 4 92 (Optimized)

Competition experiments can also provide insight into substrate reactivity, as demonstrated in rhenium-catalyzed reactions where electron-deficient benzamides showed slightly favored product formation over electron-rich ones. acs.org Such detailed studies are crucial for developing a robust and high-yielding synthesis for the target compound.

Advanced Spectroscopic Elucidation of 3 Bromo 4 Chloro 5 Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl group protons. The aromatic region is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two isolated aromatic protons.

The proton attached to the carbon adjacent to the methoxy group is anticipated to resonate at a slightly upfield position compared to the proton situated between the bromo and chloro substituents, due to the electron-donating effect of the methoxy group. The methoxy group itself will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-methyl group will also appear as a singlet, likely around 2.9-3.1 ppm. It is worth noting that in some N-methoxy-N-methylbenzamides, restricted rotation around the amide C-N bond can lead to broadening or even the appearance of two distinct signals for the N-methyl and N-methoxy groups at room temperature.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H~7.5Singlet1H
Aromatic-H~7.3Singlet1H
Methoxy (-OCH₃)~3.9Singlet3H
N-Methyl (-NCH₃)~3.0Singlet3H

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm.

The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom. Conversely, the carbons bonded to the bromine and chlorine atoms will also experience downfield shifts. The methoxy carbon itself will appear around 55-60 ppm, while the N-methyl carbon is expected at approximately 25-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~168
Aromatic C-O~155
Aromatic C-Br~115
Aromatic C-Cl~130
Aromatic C-H~110-130
Aromatic C-C=O~135
Methoxy (-OCH₃)~56
N-Methyl (-NCH₃)~28

Two-Dimensional NMR Techniques for Signal Assignment (e.g., COSY, HSQC, DEPT)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, since the aromatic protons are predicted to be singlets, no cross-peaks would be expected in the aromatic region of the COSY spectrum, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to unambiguously link the proton signals of the aromatic hydrogens, the methoxy group, and the N-methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, the DEPT-135 spectrum would show positive signals for the two aromatic CH carbons and the N-methyl and methoxy CH₃ carbons. Quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, would be absent in the DEPT spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide would likely appear in the 1300-1400 cm⁻¹ region. The presence of the methoxy group would be indicated by C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region below 1000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)
Amide C=O Stretch1630-1680
Aromatic C=C Stretch1450-1600
C-N Stretch1300-1400
C-O Stretch (asymmetric)~1250
C-O Stretch (symmetric)~1050
Aromatic C-H Stretch>3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of peaks. The isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a complex M, M+2, M+4, etc., pattern, which is a powerful diagnostic tool.

Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the amide side chain. A significant fragment ion would likely correspond to the 3-bromo-4-chloro-5-methoxybenzoyl cation. Further fragmentation could involve the loss of CO, Br, Cl, or a methyl radical from the methoxy group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C₉H₉BrClNO₂, HRMS would be used to confirm the exact mass, which is a critical piece of data for structural confirmation and is typically accurate to within a few parts per million (ppm). researchgate.net

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound, this compound. While structural information for analogous compounds with variations in substituent patterns on the benzamide (B126) ring exists, direct experimental determination of the crystal structure for the title compound has not been reported.

The absence of a determined crystal structure precludes a detailed, data-driven analysis of its solid-state conformation and intermolecular interactions. Such an analysis would typically rely on the precise atomic coordinates obtained from single-crystal X-ray diffraction studies.

Analysis of Dihedral Angles and Conformational Preferences

A definitive analysis of the dihedral angles and conformational preferences of this compound is not possible without experimental crystallographic data. Theoretical calculations could provide insights into the likely low-energy conformations of the molecule in the gaseous phase; however, the actual solid-state conformation is governed by crystal packing forces which can significantly influence torsional angles.

For a complete and accurate understanding, the following dihedral angles would be of primary interest upon successful crystallographic analysis:

The angle between the plane of the aromatic ring and the amide plane.

The torsion angle involving the methoxy group relative to the aromatic ring.

Elucidation of Intermolecular Interactions in Crystal Lattices

Similarly, a detailed description of the intermolecular interactions within the crystal lattice of this compound cannot be provided without a solved crystal structure. Based on the functional groups present in the molecule (an N-H proton donor, a carbonyl oxygen as a proton acceptor, and halogen atoms), it is plausible to anticipate the presence of several types of non-covalent interactions, such as:

Hydrogen Bonding: The N-methylamide moiety could participate in N-H···O=C hydrogen bonds, a common motif in the crystal structures of secondary amides, potentially leading to the formation of chains or dimeric structures.

Halogen Bonding: The bromine and chlorine substituents could act as halogen bond donors, interacting with electronegative atoms on neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational and Theoretical Chemistry of 3 Bromo 4 Chloro 5 Methoxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in quantum mechanics, provide a detailed description of electron distribution and its implications for molecular geometry and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov For 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide, DFT calculations, often utilizing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation. ijrte.orgresearchgate.net This process, known as geometry optimization, systematically alters the molecule's geometry to find the structure with the minimum energy on the potential energy surface. nih.gov The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The accuracy of these theoretical calculations is often validated by comparing them with experimental data when available. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

Parameter Bond Predicted Value (Å) Parameter Angle Predicted Value (°)
Bond Length C-Br 1.89 Bond Angle C-C-Br 119.5
Bond Length C-Cl 1.74 Bond Angle C-C-Cl 120.8
Bond Length C-O(methoxy) 1.36 Bond Angle C-N-C(methyl) 121.0
Bond Length C=O(amide) 1.24 Dihedral Angle O=C-N-C 178.5
Bond Length C-N(amide) 1.35 Dihedral Angle C-O-C-C 179.2

Note: These are hypothetical values representative of what would be obtained from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. mdpi.comnih.gov Conversely, a large energy gap indicates a more stable and less reactive molecule. irjweb.comwuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). ajchem-a.com These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. mdpi.comajchem-a.com A hard molecule possesses a large energy gap, whereas a soft molecule has a small one. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - -6.25
LUMO Energy ELUMO - -1.75
Energy Gap ΔE ELUMO - EHOMO 4.50
Chemical Potential µ (EHOMO + ELUMO) / 2 -4.00
Chemical Hardness η (ELUMO - EHOMO) / 2 2.25
Chemical Softness S 1 / η 0.44
Electronegativity χ 4.00
Electrophilicity Index ω µ² / (2η) 3.56

Note: Values are illustrative and based on typical results for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govdergipark.org.tr The MEP map is plotted onto the molecule's electron density surface, using a color gradient to represent different potential values. nih.gov Typically, red-colored regions indicate the most negative electrostatic potential, signifying areas of high electron density that are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue-colored regions represent the most positive potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas denote regions of neutral or near-zero potential. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the methoxy (B1213986) group, identifying them as potential sites for electrophilic interaction. Positive potentials might be located around the amide hydrogen and the methyl group hydrogens. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying how a molecule might interact with biological systems and for understanding its dynamic behavior. These methods bridge the gap between static molecular structure and biological function.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a specific target protein. Using scoring functions, the software predicts the binding affinity (often expressed as a binding energy in kcal/mol) and the most stable binding pose. nih.gov A lower binding energy indicates a more stable and favorable interaction. nih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Target

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
This compound Protein Kinase XYZ -8.5 Leu83, Val91, Ala103 Hydrophobic
Lys85 Hydrogen Bond (with C=O)
Asp145 Hydrogen Bond (with N-H)

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. researchgate.net Following a molecular docking study, MD simulations can be performed on the ligand-protein complex to assess its stability and to explore the conformational flexibility of both the ligand and the protein. researchgate.net The simulation calculates the trajectories of atoms and molecules by integrating Newton's laws of motion, considering a force field that describes the potential energy of the system. By analyzing the simulation trajectory, researchers can evaluate the stability of the key interactions observed in the docking pose, such as the persistence of hydrogen bonds over the simulation time. researchgate.net Parameters like Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the complex, where a low and stable RMSD value suggests a stable binding mode. These simulations offer a dynamic picture of the binding event, complementing the static view provided by molecular docking.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

The biological activity and physical properties of molecules are often governed by non-covalent interactions. For this compound, the presence of halogen atoms (bromine and chlorine), a methoxy group, and an amide linkage suggests the potential for several types of non-covalent interactions, including halogen bonds and hydrogen bonds.

Halogen Bonds: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the surface of the halogen atom opposite to the covalent bond. nih.gov In this compound, both the bromine and chlorine atoms could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in a biological target. The strength of these bonds depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the substituent attached to it.

Hydrogen Bonds: The amide group in this compound contains a hydrogen atom attached to a nitrogen atom (N-H), which can act as a hydrogen bond donor. The carbonyl oxygen (C=O) of the amide and the oxygen of the methoxy group can act as hydrogen bond acceptors. These hydrogen bonds are crucial for the specific recognition of the molecule by biological receptors. Computational studies on amino-substituted benzamide (B126) derivatives have shown that intramolecular hydrogen bonding can significantly influence their antioxidant properties. nih.gov

Computational methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis can be used to characterize and quantify these non-covalent interactions. These methods can provide information about the strength, geometry, and nature of these interactions.

Illustrative Table of Potential Non-Covalent Interactions:

Interaction TypeDonorAcceptorPotential Importance
Halogen Bond C-BrLewis Base (e.g., O, N)Target recognition, protein-ligand binding
Halogen Bond C-ClLewis Base (e.g., O, N)Target recognition, protein-ligand binding
Hydrogen Bond N-H (amide)Lewis Base (e.g., O, N)Specificity of binding, conformational stability
Hydrogen Bond Lewis Acid (e.g., O-H)C=O (amide)Interaction with biological targets
Hydrogen Bond Lewis Acid (e.g., O-H)O (methoxy)Interaction with biological targets

This table is a hypothetical representation of potential interactions and is not based on specific calculations for this compound.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Chloro 5 Methoxy N Methylbenzamide

Amide Bond Stability and Hydrolysis Mechanisms

Amides are generally the most stable of the carboxylic acid derivatives, and their hydrolysis to the corresponding carboxylic acid and amine requires vigorous conditions, typically heating in the presence of a strong acid or base. mdpi.com The stability of the amide bond in 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide is a key feature of its chemical profile.

Under acidic conditions , the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amine a better leaving group, which is then expelled upon reformation of the carbonyl double bond. The final products are 3-bromo-4-chloro-5-methoxybenzoic acid and methylammonium (B1206745) chloride. rsc.org

In basic media , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. libretexts.org The expulsion of the N-methylamide anion as the leaving group is generally unfavorable. However, under forcing conditions, this step proceeds, followed by an irreversible acid-base reaction where the strongly basic N-methylamide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion. This results in the formation of the carboxylate salt and methylamine (B109427). rsc.org

The electronic nature of the substituents on the aromatic ring can influence the rate of hydrolysis. The electron-withdrawing effects of the bromo and chloro substituents on this compound would be expected to slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted benzamide (B126).

ConditionKey Mechanistic StepsProducts
Acidic Hydrolysis 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of methylamine.3-Bromo-4-chloro-5-methoxybenzoic acid and Methylammonium salt
Basic Hydrolysis 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of N-methylamide anion. 4. Deprotonation of the carboxylic acid.3-Bromo-4-chloro-5-methoxybenzoate salt and Methylamine

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is adorned with four substituents, each exerting an electronic and steric influence on further substitution reactions.

Electrophilic Aromatic Substitution Patterns Influenced by Substituents

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the ring direct the position of the incoming electrophile. The directing effects are a combination of inductive and resonance effects.

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Bromo (-Br) and Chloro (-Cl) groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

N-methylcarboxamido group (-CONHCH₃): This group is generally considered to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is possible when the aromatic ring is activated by strong electron-withdrawing groups and contains a good leaving group. In this compound, the bromo and chloro atoms can potentially act as leaving groups. The N-methylcarboxamido group is electron-withdrawing, which would activate the ring towards nucleophilic attack, particularly at the ortho and para positions.

The chloro group at C-4 is para to the N-methylcarboxamido group, making it a potential site for SNAr. The bromo group at C-3 is meta to the amide, and therefore less activated. In SNAr reactions, the leaving group ability of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. acs.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen. amazonaws.com Therefore, the chloro group at C-4 would be the more likely site of nucleophilic attack, assuming the presence of a strong nucleophile and appropriate reaction conditions.

Reactivity of the Methoxy Group (e.g., Demethylation Pathways)

The methoxy group in this compound can undergo cleavage under strong acidic conditions, a reaction known as demethylation. This typically occurs with strong acids like HBr or HI. libretexts.org The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. wikipedia.org This would yield the corresponding phenol, 3-bromo-4-chloro-5-hydroxy-N-methylbenzamide, and methyl halide. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of this reaction. rsc.org

ReagentMechanismProduct
HBr or HISₙ23-Bromo-4-chloro-5-hydroxy-N-methylbenzamide and Methyl Halide
BCl₃ or BBr₃Lewis acid-mediated cleavage3-Bromo-4-chloro-5-hydroxy-N-methylbenzamide

Reactions Involving the N-Methyl Amide Group (e.g., Oxidative Transformations)

The N-methyl group of the amide can be susceptible to oxidative transformations. Oxidative N-demethylation is a known metabolic pathway for many N-methylated compounds and can also be achieved through chemical means. mdpi.com This process typically involves the oxidation of the N-methyl group to an N-hydroxymethyl intermediate, which is often unstable and can subsequently break down to yield the corresponding N-H amide (3-bromo-4-chloro-5-methoxybenzamide) and formaldehyde (B43269). acs.org This type of reaction can be mediated by various oxidizing agents, including certain enzymes or chemical reagents like copper catalysts with an oxidant. acs.org

In Situ Spectroscopic Probes for Reaction Monitoring

Monitoring the progress of chemical reactions involving this compound can be effectively achieved using in situ spectroscopic techniques. These methods allow for real-time analysis of the reaction mixture without the need for sampling.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring changes in functional groups. mdpi.com For instance, during the hydrolysis of the amide bond, the disappearance of the amide carbonyl peak and the appearance of the carboxylic acid carbonyl peak can be tracked. Similarly, changes in the aromatic region of the spectrum can provide information about substitution reactions on the benzene ring. youtube.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in situ reaction monitoring. aiche.org It is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. Changes in the vibrational modes of the aromatic ring and the amide group can be followed to track the progress of a reaction. nih.gov

These spectroscopic techniques provide valuable kinetic and mechanistic data, enabling a deeper understanding of the transformation pathways of this compound.

Structure Function Relationships and Mechanistic Insights from Substituted Benzamide Scaffolds

Influence of Halogenation on Electronic and Steric Properties

The relative strength of these effects is dependent on the specific halogen. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal of electron density from the benzene (B151609) ring. Conversely, the larger size and more diffuse p-orbitals of bromine can influence its resonance contribution and steric bulk. The combined presence of bromine at the 3-position and chlorine at the 4-position creates a distinct electronic landscape on the phenyl ring, impacting its reactivity and potential intermolecular interactions.

From a steric perspective, the bromine atom is larger than the chlorine atom, contributing more significantly to the steric hindrance around the benzamide (B126) core. This steric bulk can influence the preferred conformation of the molecule, particularly the rotational freedom of the amide bond and the orientation of the methoxy (B1213986) group. Such steric constraints can play a critical role in determining how the molecule fits into a biological target, such as an enzyme's active site. Studies on other halogenated benzamides have shown that the position and identity of the halogen substituents are critical for their biological activity, often influencing binding affinity and selectivity. For instance, in a series of halogenated disinfectants, physicochemical properties including halogen content were found to correlate with their inhibitory potency against 5α-reductase type 1. nih.gov

Table 1: Comparison of Halogen Properties
Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)
Chlorine (Cl)1.753.16
Bromine (Br)1.852.96
Iodine (I)1.982.66

Role of Methoxy Substitution in Molecular Architecture and Interactions

The position of the methoxy group is critical. In the meta-position (C5) relative to the amide group, its resonance effect influences the electron distribution of the ring, which can, in turn, affect the properties of the amide functionality. Studies on other methoxy-substituted benzamides have highlighted the importance of this group in ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov For example, the presence and position of methoxy groups can enhance antioxidant activity in some benzazole derivatives by enabling them to donate hydrogen atoms or electrons to stabilize free radicals. nih.gov Furthermore, an intramolecular hydrogen bond may form between the oxygen of an ortho-methoxy group and the amide N-H, which can be important for biological receptor binding. researchgate.net While the 5-methoxy group in the target compound is not in the ortho position, its influence on the electronic environment can still affect intermolecular hydrogen bonding potential.

Impact of the N-Methyl Amide Moiety on Molecular Conformation and Interactions

The N-methylation of the amide group in 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide has several significant consequences for its molecular structure and potential interactions. Firstly, the replacement of the amide proton with a methyl group removes a hydrogen bond donor, which can drastically alter its intermolecular interaction patterns. Primary and secondary amides can form strong hydrogen bonds, leading to the formation of dimers or extended networks in the solid state and influencing solubility and membrane permeability. mdpi.commdpi.com The tertiary amide in the target compound can only act as a hydrogen bond acceptor through its carbonyl oxygen.

Secondly, N-methylation can influence the conformation of the amide bond. The presence of the methyl group can create steric hindrance that affects the planarity of the amide group relative to the aromatic ring. This can lead to a change in the rotational barrier around the C-N bond. In some cases, N-methylation of aromatic amides can lead to a loss of planarity, which paradoxically increases the water-accessible polar surface area, leading to higher solubility and lower lipophilicity. This conformational change is a key factor in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates.

Comparative Analysis with Related Benzamide Derivatives

The position of the methoxy group on the benzamide ring has a profound impact on the molecule's electronic properties and potential for intramolecular interactions.

2-methoxy (ortho): An ortho-methoxy group can sterically interact with the amide functionality, potentially forcing it out of the plane of the aromatic ring. This can affect the degree of conjugation and the rotational barrier of the Ar-C(O) bond. Additionally, the ortho-methoxy group can form an intramolecular hydrogen bond with an N-H proton (in secondary amides), which can rigidify the conformation. researchgate.net

4-methoxy (para): A para-methoxy group has the strongest resonance effect on the electronic properties of the amide group due to its direct conjugation. This can significantly increase the electron density on the carbonyl oxygen, making it a better hydrogen bond acceptor. Research has shown that a para-methoxy group can dramatically improve the selectivity of certain benzamide derivatives for biological targets like the sigma-2 receptor. researchgate.netnih.gov

Table 2: Influence of Methoxy Group Position on Benzamide Properties
PositionPrimary EffectPotential for Intramolecular H-Bond (with N-H)
2- (ortho)Steric hindrance, electronic (inductive and resonance)High
3- (meta)Electronic (inductive and resonance)Low
4- (para)Strong electronic (resonance)Low

The identity of the halogen substituent affects both the steric and electronic properties of the benzamide.

Electronic Effects: The electronegativity decreases from chlorine to bromine to iodine. Consequently, the inductive electron-withdrawing effect is strongest for chlorine.

Steric Effects: The atomic radius increases down the group (Cl < Br < I). This means that iodine exerts the greatest steric hindrance, which can have a more pronounced effect on molecular conformation.

Halogen Bonding: Heavier halogens like bromine and iodine are more polarizable and can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. The strength of this interaction generally increases with the size of the halogen.

In peptoids, a clear correlation has been observed between the nature of the halogen and antimicrobial activity, with activity increasing from fluorine to iodine in some cases. nih.gov

The substituent on the amide nitrogen dictates the hydrogen bonding capability and can influence the electronic nature and reactivity of the amide.

N-H (secondary amide): Can act as both a hydrogen bond donor and acceptor. This allows for the formation of strong intermolecular interactions, often leading to higher melting points and lower solubility in non-polar solvents compared to their N-alkylated counterparts.

N-methyl (tertiary amide): As in the target compound, this group removes the hydrogen bond donating ability. The methyl group adds steric bulk and increases lipophilicity. N-methylation can also alter the conformation of the amide bond, which can have significant effects on its physicochemical properties.

N-methoxy: The presence of an N-methoxy group introduces an electronegative oxygen atom directly attached to the nitrogen. This can influence the electronic properties of the amide bond and may be essential for certain chemical reactions, such as specific cross-coupling reactions where N-methyl or N-phenyl amides are unreactive. acs.org

Table 3: Comparison of N-Substitution Effects on Benzamides
N-SubstituentH-Bond DonorH-Bond AcceptorSteric Bulk
-HYesYes (C=O)Low
-CH3NoYes (C=O)Moderate
-OCH3NoYes (C=O, -O-)Moderate

Advanced Analytical Techniques in Benzamide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography is an indispensable tool for the analysis of 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide, offering high resolution and sensitivity for both purity determination of the final product and real-time monitoring of its synthesis. A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Purity Assessment: For determining the purity of a synthesized batch of this compound, a gradient elution method is often employed to ensure the separation of the main compound from any starting materials, intermediates, or by-products. The analyte is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), and injected into the HPLC system. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The retention time (RT) is a characteristic parameter for the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Reaction Monitoring: HPLC can be used to track the progress of the reaction that synthesizes this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of the product can be monitored. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.

A typical set of HPLC conditions for the analysis of a halogenated aromatic amide like this compound is detailed in the table below.

Interactive Data Table: HPLC Parameters for Analysis of this compound
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-35 min: 5% to 50% B; 35-45 min: 50% to 90% B; 45-55 min: 90% B; 55-60 min: 90% to 5% B; 60-65 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 15 µL

The following table illustrates hypothetical data from an HPLC analysis for purity assessment, showing the retention times and peak areas for the main compound and potential impurities.

Interactive Data Table: Purity Assessment of this compound by HPLC
PeakRetention Time (min)Peak Area% AreaIdentification
18.515000.5Starting Material
215.229550098.5This compound
321.830001.0By-product

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a rapid, cost-effective, and convenient method for monitoring the progress of organic reactions, including the synthesis of this compound. tandfonline.com It allows for the quick qualitative assessment of the presence of starting materials, products, and by-products in a reaction mixture.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of the spot for the product. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For the synthesis of an amide like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the mobile phase. The spots can be visualized under UV light (typically at 254 nm) if the compounds are UV-active, or by using a staining agent.

The table below outlines a typical TLC system for monitoring the synthesis of this compound.

Interactive Data Table: TLC Parameters for Reaction Monitoring
ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Toluene / Ethanol 9:1 (v/v)
Visualization UV light at 254 nm

The following table presents hypothetical Rf values for the starting material and the product in the specified TLC system, which would be used to monitor the reaction's progression.

Interactive Data Table: Hypothetical TLC Data for Synthesis Monitoring
CompoundRetention Factor (Rf)Observation
Starting Material (e.g., the corresponding carboxylic acid)0.25Spot diminishes over time
This compound0.60Spot intensifies over time

Use of Internal Standards in Quantitative Spectroscopic Analysis

For accurate quantification of this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or HPLC, the use of an internal standard is a common and highly effective practice. An internal standard is a known amount of a compound that is added to the sample being analyzed. researchgate.net The concentration of the analyte is then determined by comparing the signal of the analyte to the signal of the internal standard. scioninstruments.com

This method helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis. researchgate.net

The ideal internal standard should possess the following characteristics:

It should be a stable, pure compound that is not present in the sample.

It should not react with the analyte or any other component in the sample matrix.

Its signal in the spectrum should be well-resolved from the signals of the analyte and other sample components.

It should have a similar response factor to the analyte or a response factor that is well-characterized.

For the quantitative NMR (qNMR) analysis of this compound, a suitable internal standard would be a compound with a simple NMR spectrum, preferably with a singlet that does not overlap with the aromatic or methoxy (B1213986) protons of the analyte. For HPLC analysis, the internal standard should be a compound that is well-separated from the analyte peak and has a similar UV absorbance profile. researchgate.net

The table below provides examples of potential internal standards for the quantitative analysis of this compound by NMR and HPLC.

Interactive Data Table: Potential Internal Standards for Quantitative Analysis
Analytical TechniquePotential Internal StandardRationale for Selection
Quantitative NMR (qNMR) 1,4-DinitrobenzeneAromatic protons give a distinct signal away from the analyte's signals. researchgate.net
HPLC 4-BromobenzamideStructurally similar to the analyte, ensuring similar chromatographic behavior and UV response, but with a different retention time.

The concentration of the analyte can be calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

Where the response factor is determined by analyzing a standard solution containing known concentrations of the analyte and the internal standard.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide

Currently, there is a notable scarcity of dedicated academic research focused specifically on this compound. The available information is primarily confined to chemical supplier catalogs, which provide basic identifiers such as its CAS number. bldpharm.combldpharm.com A closely related compound, 3-Bromo-4-chloro-5-methoxybenzamide, which lacks the N-methyl group, is also listed by chemical suppliers. chemsrc.com

The academic understanding of this compound is largely inferential, based on the known properties and activities of the broader class of substituted benzamides. Substituted benzamides are recognized as bioactive compounds with significant therapeutic potential. mdpi.com They have been investigated for a range of biological activities, including their use as antipsychotics, by selectively modulating the dopaminergic system. researchgate.netnih.govnih.gov The presence of halogen and methoxy (B1213986) groups on the benzamide (B126) scaffold is known to influence the molecule's physicochemical properties and biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.gov

Given the structural features of this compound, it can be hypothesized that this compound may exhibit biological activity. The bromine, chlorine, and methoxy substituents on the aromatic ring, combined with the N-methylbenzamide core, create a molecule with potential for various chemical interactions. However, without specific experimental data, its precise properties, synthesis pathways, and potential applications remain speculative.

Table 1: Physicochemical Properties of Related Benzamide Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
3-Bromo-4-methoxybenzaldehydeC8H7BrO2215.042.1
3-Bromo-5-methoxybenzaldehydeC8H7BrO2215.042.3
3-bromo-N-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-5-methylbenzamideC15H14BrN3O2348.2Not Available

Note: Data for the specific compound this compound is not available in public databases. The data presented is for structurally related compounds to provide context.

Emerging Research Avenues in Halogenated Methoxybenzamide Chemistry

The field of halogenated methoxybenzamide chemistry is dynamic, with several promising research avenues emerging. These explorations are driven by the quest for novel therapeutic agents and a deeper understanding of structure-activity relationships.

One of the most active areas of research is the development of new enzyme inhibitors. Substituted benzamides have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com The strategic placement of halogen and methoxy groups on the benzamide structure can enhance binding affinity and selectivity for these targets. Future research will likely focus on synthesizing and screening novel halogenated methoxybenzamides for their potential as neuroprotective agents.

Another significant research direction is the exploration of halogenated benzamides as glucokinase activators for the treatment of diabetes. nih.gov Computational studies, including 3D-QSAR and docking, are being employed to design benzamide derivatives with improved potency and pharmacokinetic profiles. nih.gov The unique electronic and steric properties of halogens can be leveraged to optimize interactions with the target enzyme.

Furthermore, the role of halogen bonding in molecular recognition is gaining increasing attention. nih.gov This non-covalent interaction, where a halogen atom acts as an electrophilic center, can contribute significantly to the binding affinity of a ligand to its protein target. Future studies will likely involve the rational design of halogenated methoxybenzamides that can form specific halogen bonds to enhance their biological activity.

The development of novel synthetic methodologies is also a key research avenue. Efficient and selective methods for the synthesis of complex halogenated benzamides are crucial for accessing a wider range of chemical diversity. chemrxiv.org This includes the development of new catalytic systems and the use of flow chemistry for safer and more scalable production.

Methodological Advancements for Future Studies of Complex Benzamide Derivatives

The study of complex benzamide derivatives like this compound will be greatly facilitated by ongoing advancements in analytical and synthetic methodologies.

In the realm of synthesis, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of benzimidazole (B57391) and other heterocyclic derivatives, which can be related to benzamide chemistry. mdpi.com This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. Additionally, transition-metal-free reactions, such as the direct alkylation of N,N-dialkyl benzamides, offer more sustainable and cost-effective synthetic routes. nih.gov The development of novel electrophilic halogenating reagents also promises to provide more powerful and selective methods for the synthesis of halogenated compounds. chemrxiv.org

For the characterization and analysis of these complex molecules, advanced chromatographic techniques are indispensable. Ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) have proven to be highly effective for the separation of closely related halogen-containing isomers and impurities. nih.gov These methods provide the high resolution and sensitivity needed to ensure the purity and quality of synthesized compounds. Furthermore, a range of analytical methods are available for the determination of halogens in various samples, which is crucial for both chemical and biological studies. researchgate.net

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a pivotal role in the design and optimization of new benzamide derivatives. mdpi.comnih.govnih.gov These in silico tools can predict the binding modes and biological activities of virtual compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Finally, advancements in surface engineering and sensor technology may open up new avenues for detecting and quantifying complex benzamide derivatives in various environments, which could be important for both research and potential future applications. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-chloro-5-methoxy-N-methylbenzamide, and what key reaction parameters influence yield?

  • Methodology : A multi-step synthesis typically begins with halogenation of a methoxy-substituted benzoic acid precursor. For example, bromination of 2-methoxybenzoic acid under controlled temperature (0–5°C) using bromine in acetic acid introduces the bromine atom . Subsequent chlorination may employ sulfuryl chloride (SO₂Cl₂) in dichloromethane under inert atmospheres . Critical parameters include reaction temperature (to avoid over-halogenation), stoichiometry of halogenating agents, and purification via column chromatography.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., DFT calculations). For example, aromatic protons in halogenated benzamides typically resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ for C9_9H8_8BrClNO2_2 (calc. ~292.93 g/mol) .
  • IR : Confirm amide C=O stretch near 1650–1680 cm1^{-1} and methoxy C-O stretch at ~1250 cm1^{-1} .

Q. What safety precautions are critical when handling halogenated benzamide derivatives during synthesis?

  • Methodology :

  • Use inert atmospheres (argon/nitrogen) to prevent side reactions with moisture .
  • Employ fume hoods and personal protective equipment (PPE) due to toxicity of halogenating agents (e.g., bromine, oxalyl chloride) .
  • Conduct hazard assessments for exothermic reactions, especially during scale-up .

Advanced Research Questions

Q. What computational tools are available for planning the synthesis of halogenated benzamides like this compound, and how do they predict feasible routes?

  • Methodology : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable pathways. For example, retrosynthetic analysis might prioritize Buchwald-Hartwig amidation or Ullmann coupling for introducing the N-methyl group . These tools score precursors based on commercial availability and reaction plausibility (e.g., relevance heuristics >0.8) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved when characterizing substituted benzamides?

  • Methodology :

  • Cross-Validation : Compare experimental data with structurally similar compounds (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide δH 3.31–3.46 ppm for N-methyl groups) .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related halogenated benzamides (CCDC deposition recommended) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions during the synthesis of multi-halogenated benzamides?

  • Methodology :

  • Directing Groups : Use methoxy or amide groups to direct electrophiles (e.g., Br⁺, Cl⁺) to specific positions. For example, the methoxy group at C5 directs bromination to C3 in 3-bromo-5-methoxy precursors .
  • Temperature Control : Lower temperatures (−10°C) favor mono-halogenation, while higher temperatures promote di-substitution .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to achieve sequential halogenation .

Q. What biochemical pathways are targeted by halogenated benzamide derivatives in antimicrobial research, and how are these mechanisms validated?

  • Methodology :

  • Enzyme Inhibition : Compounds like 4-chloro-N-(pyridinylmethyl)benzamide target bacterial phosphopantetheinyl transferases (PPTases), disrupting acyl carrier protein (ACP) activation . Validate via enzyme assays (e.g., NADH consumption monitored at 340 nm) .
  • Pathway Analysis : Use transcriptomics/proteomics to identify downregulated genes in treated bacterial strains (e.g., fatty acid biosynthesis genes in Staphylococcus aureus) .
  • Resistance Studies : Serial passage experiments under sub-MIC conditions assess propensity for resistance development .

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3-Bromo-4-chloro-5-methoxy-N-methylbenzamide
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Reactant of Route 2
3-Bromo-4-chloro-5-methoxy-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.